

The Discovery and Development of CIGB-300: A Technical Guide

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Compound of Interest

Compound Name: Cigb-300

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Abstract

CIGB-300 is a novel, clinical-stage synthetic peptide that functions as an inhibitor of protein kinase CK2, a key enzyme implicated in cell growth, proliferation, and survival. Overexpressed in a multitude of cancers, CK2 has emerged as a significant therapeutic target. **CIGB-300** exerts its antineoplastic effects through a unique mechanism, targeting the phosphoacceptor domain of CK2 substrates, thereby preventing their phosphorylation. This guide provides an in-depth overview of the discovery, mechanism of action, and development of **CIGB-300**, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Introduction

Protein kinase CK2 (formerly casein kinase II) is a highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its dysregulation is a common feature in cancer, contributing to malignant transformation and resistance to therapy. **CIGB-300** was identified through the screening of a random cyclic peptide phage display library for its ability to bind to the CK2 phosphoacceptor site of its substrates.^[1] This cell-permeable cyclic peptide has demonstrated potent pro-apoptotic and anti-proliferative activity in a wide range of tumor cell lines and has shown promise in preclinical and clinical studies, particularly in cervical and lung cancers.^{[1][2]}

Mechanism of Action

CIGB-300's primary mechanism of action involves the inhibition of CK2-mediated phosphorylation. Unlike many kinase inhibitors that target the ATP-binding site, **CIGB-300** binds to the acidic phosphoacceptor domain of CK2 substrates, preventing the transfer of the phosphate group.[2][3] One of its key targets is the nucleolar protein B23/nucleophosmin (NPM1), a multifunctional oncoprotein involved in ribosome biogenesis, cell cycle regulation, and apoptosis.[4] By inhibiting the phosphorylation of B23/NPM1, **CIGB-300** induces its degradation, leading to nucleolar stress and ultimately, apoptosis.[4]

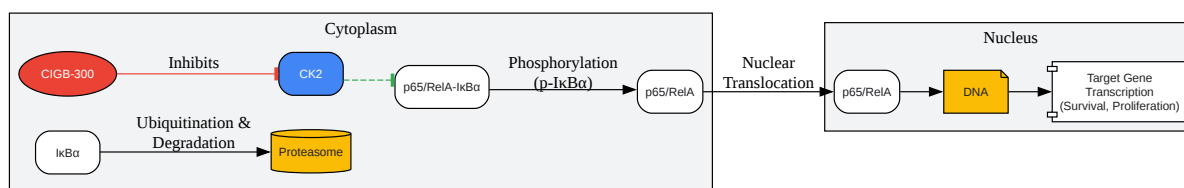
Furthermore, recent studies suggest a dual mechanism where **CIGB-300** can also directly interact with the CK2 α catalytic subunit.[5] This multifaceted inhibition disrupts several downstream signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathways Modulated by CIGB-300

CIGB-300 has been shown to impact multiple signaling pathways critical for tumorigenesis.

NF- κ B Signaling Pathway

The canonical NF- κ B pathway is a key regulator of inflammation, immunity, and cell survival. CK2 is known to phosphorylate the p65/RelA subunit of NF- κ B, promoting its nuclear translocation and transcriptional activity. **CIGB-300** has been demonstrated to reduce the nuclear levels of p65/RelA and inhibit the phosphorylation of its CK2-specific site, thereby downregulating NF- κ B target genes involved in cell survival and chemoresistance.[2]

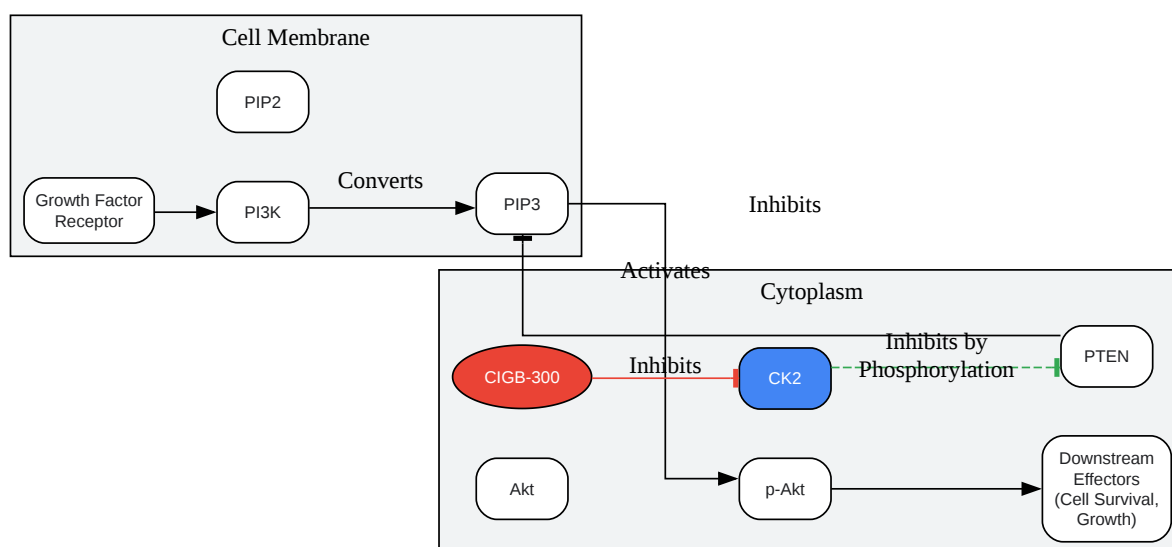


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CIGB-300 inhibits the NF- κ B signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival. CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. By inhibiting CK2, **CIGB-300** can lead to the dephosphorylation and activation of PTEN, resulting in the downregulation of Akt signaling.[5]



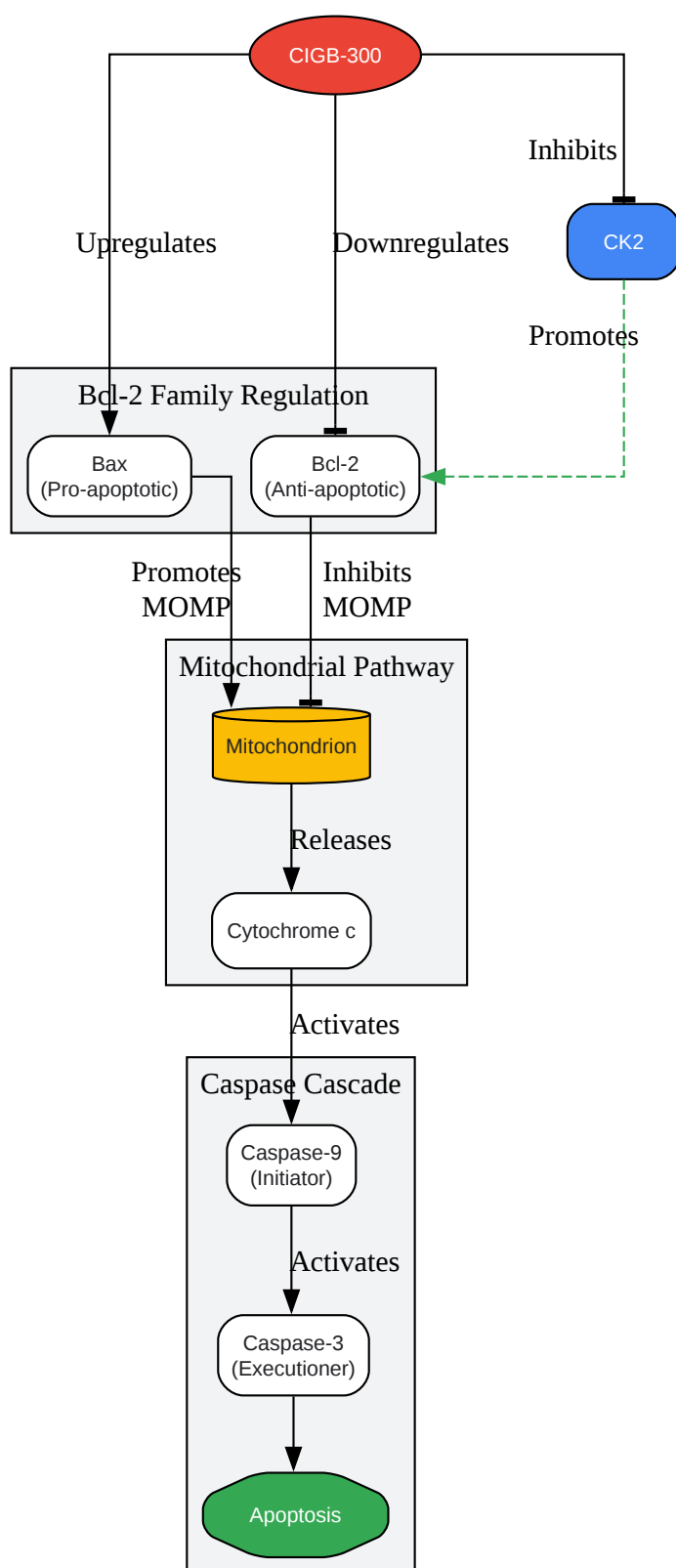
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CIGB-300 modulates the PI3K/Akt signaling pathway.

Apoptosis Pathway

CIGB-300 is a potent inducer of apoptosis. Its inhibition of CK2 leads to the modulation of several key apoptotic proteins. For instance, **CIGB-300** has been shown to increase the

expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.^[6] This ultimately leads to the activation of the caspase cascade and the execution of apoptosis.



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CIGB-300 induces apoptosis via the mitochondrial pathway.

Quantitative Data

In Vitro Efficacy of CIGB-300

The anti-proliferative activity of **CIGB-300** has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Reference
NCI-H460	Non-Small Cell Lung Carcinoma (Large Cell)	30 ± 5.3	[7]
NCI-H125	Non-Small Cell Lung Carcinoma (Squamous Cell)	60	[7]
A549	Non-Small Cell Lung Carcinoma (Adenocarcinoma)	171	[7]
F3II	Breast Cancer	Not specified	[8]
MDA-MB-231	Breast Cancer (Triple-Negative)	Not specified	[8]
MCF-7	Breast Cancer (ER-positive)	Not specified	[8]
Various Tumor Cell Lines	-	20 - 300	[1]
Mean (Tumor Cell Lines)	-	100	[1]
Mean (Non-tumorigenic Cell Lines)	-	190	[1]

Clinical Trial Data (Phase I, Cervical Cancer)

A Phase I clinical trial in patients with locally advanced cervical cancer provided key safety and pharmacokinetic data.

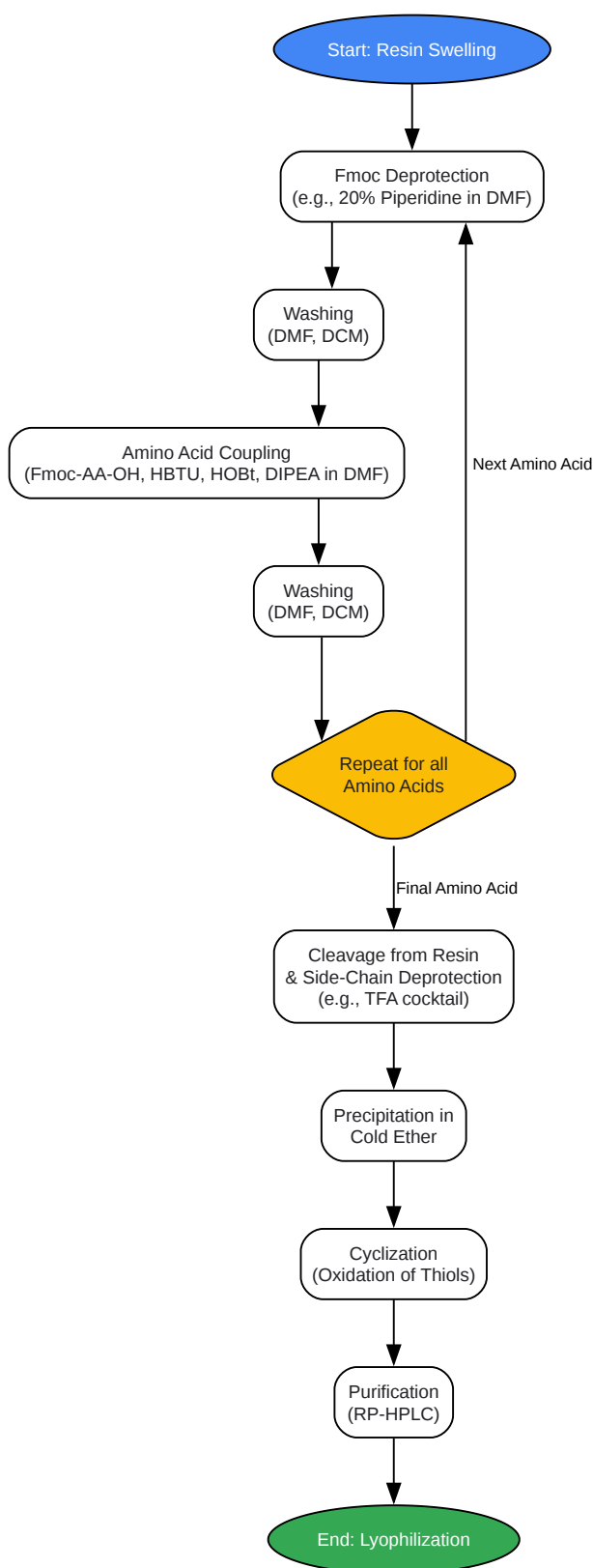
Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	70 mg (intratumoral)	[1]
Mean Tumor Uptake (35 mg dose)	14.9 mg	[1]
Mean Tumor Uptake (70 mg dose)	10.4 mg	[1]

Experimental Protocols

Solid-Phase Peptide Synthesis of CIGB-300

CIGB-300 is synthesized using a stepwise solid-phase procedure with Fmoc/tert-Butyl chemistry.

Workflow Diagram:



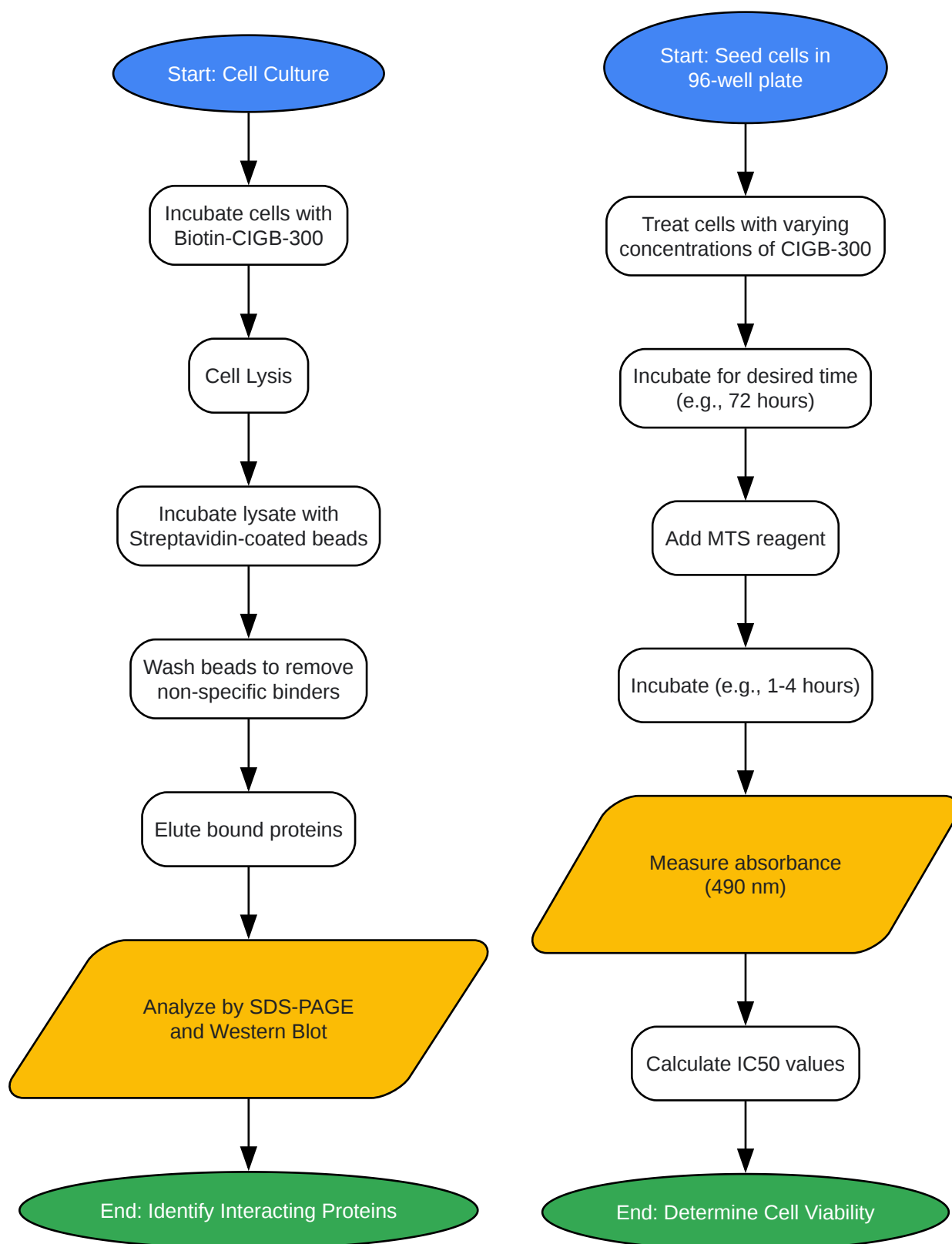
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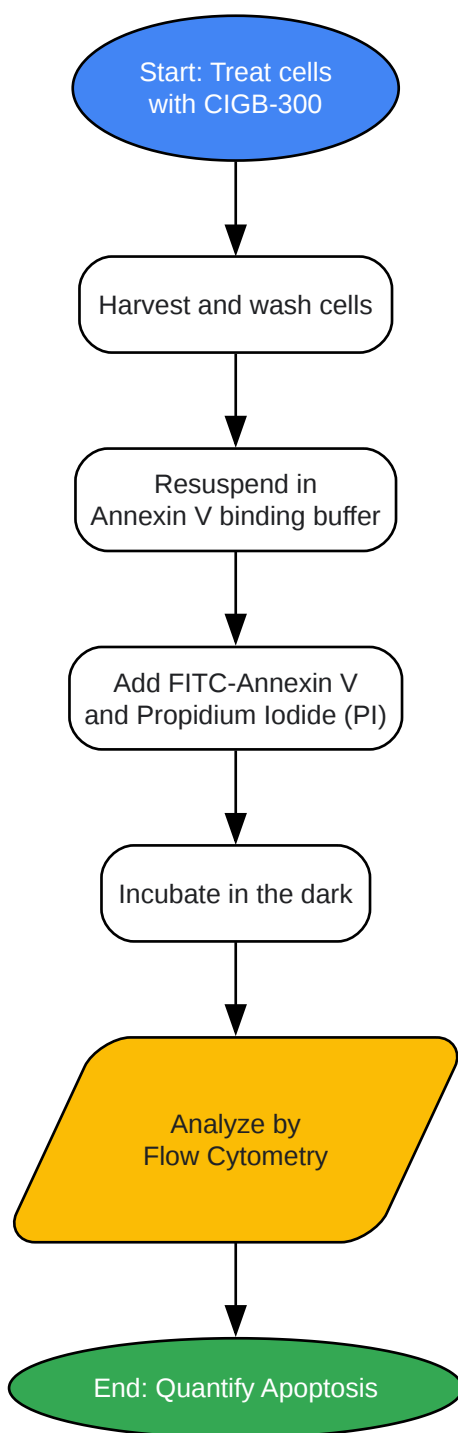
Solid-phase synthesis workflow for **CIGB-300**.

In Vivo Pull-Down Assay

This protocol is used to identify proteins that interact with **CIGB-300** within a cellular context.

Workflow Diagram:





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